Organoleptic Differentiation: Methyl Safranate vs. Ethyl Safranate
A direct sensory comparison documented in US Patent 4,144,199 demonstrates that methyl safranate (mixture of isomers) has a 'less fruity character than ethyl safranate,' with 'herbal, spicy aspects [that] are stronger' and 'some sweet hints of tonka' in the aftersmell [1]. In contrast, ethyl safranate is described as having a more pronounced fruity (apple, prune) and woody, ionone-like character [1]. This qualitative differentiation is critical for perfumers selecting specific scent profiles.
| Evidence Dimension | Organoleptic Profile (Sensory Character) |
|---|---|
| Target Compound Data | Less fruity; stronger herbal, spicy notes; sweet tonka aftersmell. |
| Comparator Or Baseline | Ethyl safranate: Fruity (apple, prune), woody, ionone-like; less pronounced herbal character. |
| Quantified Difference | Qualitative sensory descriptors; not numerically quantified. |
| Conditions | Sensory evaluation by patent authors; no standardized panel or threshold data provided. |
Why This Matters
This sensory distinction dictates procurement choices for flavor and fragrance houses aiming to achieve specific herbal-spicy versus fruity-woody scent profiles.
- [1] US Patent 4,144,199. Safranic acid ester perfume compositions. Issued March 13, 1979. Columns 5-6. View Source
